molecular formula C24H19ClN4O3S B2869172 2-(2-(3-(3-chlorophenyl)ureido)thiazol-4-yl)-N-(2-phenoxyphenyl)acetamide CAS No. 921492-01-5

2-(2-(3-(3-chlorophenyl)ureido)thiazol-4-yl)-N-(2-phenoxyphenyl)acetamide

Cat. No.: B2869172
CAS No.: 921492-01-5
M. Wt: 478.95
InChI Key: GKQIWHXMCATJBW-UHFFFAOYSA-N
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Description

2-(2-(3-(3-chlorophenyl)ureido)thiazol-4-yl)-N-(2-phenoxyphenyl)acetamide is a complex organic compound that features a thiazole ring, a urea linkage, and a chlorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-(3-(3-chlorophenyl)ureido)thiazol-4-yl)-N-(2-phenoxyphenyl)acetamide typically involves multiple steps:

    Formation of the Thiazole Ring: This can be achieved by reacting a suitable α-haloketone with thiourea under basic conditions.

    Introduction of the Urea Linkage: The thiazole derivative is then reacted with 3-chlorophenyl isocyanate to form the urea linkage.

    Acylation: Finally, the compound is acylated with 2-phenoxyphenylacetyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring and the phenyl groups.

    Reduction: Reduction reactions can target the urea linkage and the chlorophenyl group.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.

Major Products

    Oxidation: Products may include sulfoxides and sulfones.

    Reduction: Products may include amines and alcohols.

    Substitution: Products depend on the nucleophile used, resulting in various substituted derivatives.

Scientific Research Applications

2-(2-(3-(3-chlorophenyl)ureido)thiazol-4-yl)-N-(2-phenoxyphenyl)acetamide has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a pharmaceutical agent, particularly for its antimicrobial and anticancer properties.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules.

    Material Science: It is explored for its potential use in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 2-(2-(3-(3-chlorophenyl)ureido)thiazol-4-yl)-N-(2-phenoxyphenyl)acetamide involves its interaction with specific molecular targets:

    Molecular Targets: The compound may target enzymes and receptors involved in cell signaling pathways.

    Pathways Involved: It can modulate pathways related to cell proliferation, apoptosis, and immune response.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-(3-(3-chlorophenyl)ureido)thiazol-4-yl)-N-(2-methoxyphenyl)acetamide
  • 2-(2-(3-(3-chlorophenyl)ureido)thiazol-4-yl)-N-(2-ethoxyphenyl)acetamide

Uniqueness

2-(2-(3-(3-chlorophenyl)ureido)thiazol-4-yl)-N-(2-phenoxyphenyl)acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its phenoxyphenyl group, in particular, contributes to its enhanced stability and bioactivity compared to similar compounds.

Properties

IUPAC Name

2-[2-[(3-chlorophenyl)carbamoylamino]-1,3-thiazol-4-yl]-N-(2-phenoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H19ClN4O3S/c25-16-7-6-8-17(13-16)26-23(31)29-24-27-18(15-33-24)14-22(30)28-20-11-4-5-12-21(20)32-19-9-2-1-3-10-19/h1-13,15H,14H2,(H,28,30)(H2,26,27,29,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKQIWHXMCATJBW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC2=CC=CC=C2NC(=O)CC3=CSC(=N3)NC(=O)NC4=CC(=CC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H19ClN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

479.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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